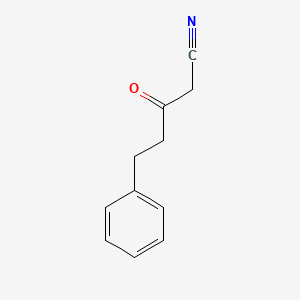

3-Oxo-5-phenylpentanenitrile

Description

3-Oxo-5-phenylpentanenitrile is an organic compound featuring a ketone group at position 3, a phenyl group at position 5, and a nitrile terminal group. Its molecular formula is inferred to be C₁₁H₉NO (based on structural analogs), with a molecular weight of approximately 171.20 g/mol. This compound is of interest in organic synthesis due to its dual functional groups (ketone and nitrile), which enable participation in reactions such as nucleophilic additions, cyclizations, and condensations.

Properties

IUPAC Name |

3-oxo-5-phenylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDNXNGQNGDWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5-phenylpentanenitrile typically involves the reaction of benzyl cyanide with acetophenone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-5-phenylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Amides and esters.

Scientific Research Applications

Chemical Properties and Structure

3-Oxo-5-phenylpentanenitrile, with the molecular formula , features a cyano group () attached to a carbon chain that includes a phenyl group and a ketone functional group. These structural characteristics contribute to its reactivity and potential applications in synthetic chemistry and pharmaceuticals.

Organic Synthesis

Applications:

- Synthesis of Complex Molecules: this compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. It can participate in reactions such as Michael additions and nucleophilic substitutions, facilitating the formation of more complex structures .

Methods:

- Reactions: Common reactions include condensation, cyclization, and functional group transformations. These processes often utilize catalysts or specific reagents to enhance yield and selectivity.

Results:

- The products obtained from these reactions are typically characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity.

Medicinal Chemistry

Applications:

- Potential Therapeutic Agents: Research indicates that derivatives of this compound may exhibit biological activities, such as antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential for development into antimicrobial agents.

Case Studies:

- In one study, derivatives were synthesized and tested for their inhibitory effects on bacterial growth. Results showed promising activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Material Science

Applications:

- Crystal Growth for Structural Analysis: The compound can be used in crystallization studies to grow crystals suitable for X-ray crystallography. This allows researchers to determine molecular structures and electronic properties accurately.

Methods:

- Crystallization techniques involve careful selection of solvents, temperature control, and seeding methods to optimize crystal quality.

Results:

- Analysis of the crystal structures provides insights into bond lengths, angles, and molecular conformations, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Organocatalysis

Applications:

- Catalytic Processes: this compound can function as an organocatalyst or be incorporated into organocatalyst systems to accelerate chemical reactions in organic synthesis .

Methods:

- The compound’s role in catalysis involves evaluating reaction rates, selectivity, and yields to assess its effectiveness compared to traditional metal catalysts.

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The ketone group can also engage in nucleophilic addition reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Research Findings and Limitations

- Reactivity Differences: The dibenzylamino variant exhibits higher nucleophilicity at the nitrile group compared to this compound, enabling unique reaction pathways in peptide coupling .

- Unresolved Contradictions : and suggest conflicting data on the stability of bis(4-methoxyphenyl) analogs, warranting further experimental validation.

Biological Activity

3-Oxo-5-phenylpentanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to explore its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , which features a ketone functional group and a nitrile group. The presence of these functional groups suggests that the compound may exhibit unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 199.25 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The compound is believed to function through multiple mechanisms, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : The compound could interact with receptors that modulate cellular responses, influencing processes such as inflammation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, ketone-containing compounds often show activity against bacteria and fungi .

- Cholinesterase Inhibition : Some derivatives of related compounds have demonstrated cholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. Further research is needed to confirm if this compound exhibits similar properties .

- Drug Development Potential : As a building block for bioactive molecules, this compound has potential applications in the development of new pharmaceuticals targeting various diseases .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Preliminary Evidence | Similar compounds show activity |

| Cholinesterase Inhibition | Limited Evidence | Requires further investigation |

| Drug Development | Strong Potential | Used as a precursor in pharmaceutical synthesis |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Ketone : Utilizing appropriate reagents to introduce the ketone functionality.

- Nitrile Introduction : Employing nucleophilic substitution reactions to incorporate the nitrile group.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Ketone Formation | Oxidation | Potassium permanganate (KMnO4) |

| Nitrile Formation | Nucleophilic Substitution | Ammonia or amines |

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 3-Oxo-5-phenylpentanenitrile, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves β-keto nitrile synthesis via condensation reactions. For example, acetonitrile derivatives can react with ketones under basic or acidic catalysis (e.g., piperidine in ethanol at 0–5°C for 2 hours, as seen in similar β-keto nitrile syntheses ). Optimization requires monitoring temperature, solvent polarity, and catalyst selection. Purity assessment via GC or LC/MS-UV (≥90% purity criteria ) is critical.

- Data Consideration : Yields may vary due to steric hindrance from the phenyl group; side reactions like enolization or polymerization should be minimized using inert atmospheres or low temperatures.

Q. How can researchers characterize the structural and functional groups of this compound?

- Analytical Workflow :

- Spectroscopy : IR for ketone (C=O ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) groups.

- NMR : ¹H NMR to confirm phenyl protons (δ 7.2–7.5 ppm) and α-protons to carbonyl (δ 2.5–3.5 ppm). ¹³C NMR for carbonyl (δ 200–210 ppm) and nitrile (δ 115–120 ppm) signals.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cyclization reactions?

- Mechanistic Analysis : The ketone and nitrile groups act as electrophilic centers. For example, the nitrile can undergo hydrolysis to amides or participate in Strecker-like reactions, while the ketone enables aldol condensations. Computational studies (DFT) can map electron density to predict regioselectivity .

- Experimental Design : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps, or employ kinetic isotope effects to elucidate rate-determining stages.

Q. How do solvent polarity and catalysts affect the enantioselective synthesis of derivatives from this compound?

- Methodology : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry. For instance, proline-derived catalysts in THF or toluene may improve enantiomeric excess (ee). Monitor via chiral HPLC or polarimetry .

- Data Contradictions : Conflicting ee values across studies may arise from competing reaction pathways (e.g., racemization at high temperatures). Mitigate by optimizing reaction time and catalyst loading.

Q. What safety protocols are critical for handling this compound, given gaps in its toxicological data?

- Risk Mitigation :

- PPE : Impermeable gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to limit inhalation exposure; avoid skin contact due to potential nitrile toxicity.

- Waste Disposal : Segregate nitrile-containing waste for incineration or neutralization .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Experimental Validation :

- Solubility : Perform gradient solubility tests in polar (water, methanol) vs. nonpolar solvents (hexane).

- Stability : Accelerated degradation studies under UV light, heat, or humidity to identify decomposition pathways .

Application-Oriented Questions

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

- Case Studies :

- Pharmaceuticals : Nitriles are precursors for antihypertensive agents or protease inhibitors. For example, β-keto nitriles can be reduced to β-amino nitriles, key motifs in peptidomimetics .

- Agrochemicals : Derivatives may act as herbicides via inhibition of plant enzyme pathways.

Q. What computational tools are recommended for predicting the biological activity or ADMET profile of this compound derivatives?

- In Silico Strategies :

- QSAR Modeling : Correlate substituent effects with activity using software like Schrödinger or MOE.

- Docking Studies : Screen against target proteins (e.g., kinases) to prioritize synthetic targets .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.